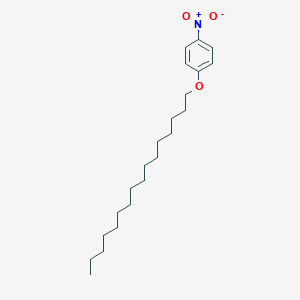

p-Nitrophenyl hexadecyl ether

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The most common method for synthesizing p-Nitrophenyl hexadecyl ether is through the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of ether synthesis apply. Large-scale production would likely involve optimized versions of the Williamson ether synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: p-Nitrophenyl hexadecyl ether can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ether linkage can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of p-Aminophenyl hexadecyl ether.

Substitution: Formation of various substituted ethers depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: p-Nitrophenyl hexadecyl ether is used as a model compound in studies involving ether synthesis and reactivity .

Biology: It is utilized in biochemical assays to study enzyme activities, particularly those involving ether cleavage .

Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations is ongoing .

Industry: The compound finds applications in the development of surfactants and emulsifiers due to its amphiphilic nature .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- p-Nitrophenyl octyl ether

- p-Nitrophenyl dodecyl ether

- p-Nitrophenyl tetradecyl ether

Comparison: p-Nitrophenyl hexadecyl ether is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs . This longer chain can influence its solubility, reactivity, and applications in various fields .

Activité Biologique

p-Nitrophenyl hexadecyl ether (C22H37NO3) is a compound of significant interest in biochemical research due to its unique structure, which includes a long aliphatic chain and a nitrophenyl group. This compound is primarily studied for its biological activities, particularly its interactions with various biological systems and potential applications in pharmacology and biochemistry.

This compound is characterized by its ether functional group, which contributes to its solubility properties and biological interactions. The presence of the nitrophenyl moiety enhances its reactivity and potential as a substrate for enzymatic reactions.

Enzymatic Interactions

Research indicates that p-nitrophenyl ethers, including this compound, are commonly used as substrates in enzymatic assays. These compounds are hydrolyzed by various esterases and lipases, facilitating the study of enzyme kinetics and mechanisms. For instance, carboxylesterases (CESs) have shown significant activity towards p-nitrophenyl esters, leading to the release of p-nitrophenol, which can be quantitatively measured .

| Enzyme | Substrate | Activity |

|---|---|---|

| Carboxylesterase | This compound | Hydrolysis observed |

| Lipase | p-Nitrophenyl acetate | Hydrolysis kinetics studied |

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have indicated that compounds with similar structures can exhibit significant cytotoxic effects. For example, studies involving related nitrophenol derivatives have shown IC50 values indicating their effectiveness in inhibiting cell proliferation in cancer models . Further research is needed to establish the specific cytotoxic profiles of this compound.

Case Studies

- Enzyme Kinetics : A study investigated the hydrolysis of p-nitrophenyl esters by human liver microsomes, revealing significant inter-individual variability in enzymatic activity. This variability underscores the importance of understanding how different substrates like this compound may be metabolized differently across individuals .

- Antioxidant Potential : Research on nitro-substituted phenolic compounds suggests that they may exhibit antioxidant properties due to their ability to scavenge free radicals. This property could be beneficial in pharmacological applications aimed at reducing oxidative stress-related damage .

Propriétés

IUPAC Name |

1-hexadecoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBVESXNPYPANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333723 | |

| Record name | p-Nitrophenyl hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102703-33-3 | |

| Record name | p-Nitrophenyl hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.